8-Hydroxyquinolinium hydrogen sulfate

説明

Contextualization within Quinolone Chemistry and Proton Transfer Salts

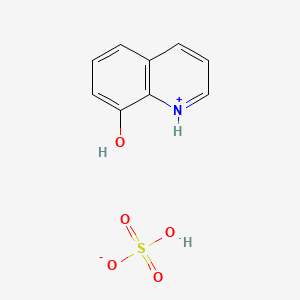

8-Hydroxyquinolinium hydrogen sulfate (B86663) is chemically classified as a proton transfer salt. nih.govresearchgate.net This classification arises from its synthesis, which involves the transfer of a proton (a hydrogen ion, H⁺) from a strong acid, in this case, sulfuric acid (H₂SO₄), to a basic site on an organic molecule. nih.govresearchgate.net The recipient of this proton is the heterocyclic nitrogen atom of 8-hydroxyquinoline (B1678124) (8-HQ). nih.govresearchgate.net This transfer results in the formation of two ionic species: the positively charged 8-hydroxyquinolinium cation ([C₉H₈NO]⁺) and the negatively charged hydrogen sulfate anion (HSO₄⁻). nih.gov

The formation of this salt is a direct consequence of the principles of acid-base chemistry. 8-hydroxyquinoline, a derivative of quinoline (B57606), possesses a nitrogen atom within its heterocyclic ring structure that can act as a Lewis base, accepting a proton. nih.gov Sulfuric acid is a strong proton donor. The resulting compound, 8-hydroxyquinolinium hydrogen sulfate, is therefore an ionic salt where the cation and anion are held together by electrostatic forces and an extensive network of hydrogen bonds. nih.govresearchgate.net

Research on the monohydrate form of this salt (C₉H₈NO⁺·HSO₄⁻·H₂O) has provided detailed insights into its solid-state structure. nih.govresearchgate.net X-ray diffraction studies have revealed that the asymmetric unit consists of one 8-hydroxyquinolinium cation, one hydrogen sulfate anion, and one water molecule. nih.govresearchgate.net The crystal structure is characterized by distinct layers of cations and anions, which are interconnected by a complex three-dimensional network of hydrogen bonds. nih.govresearchgate.net This intricate hydrogen-bonding arrangement, involving the quinolinium cation, the hydrogen sulfate anion, and the water molecule, is a key feature of this proton transfer salt and is crucial for the stability of its crystal lattice. nih.gov

Table 1: Crystallographic Data for this compound Monohydrate

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₈NO⁺·HSO₄⁻·H₂O |

| Molecular Weight (g/mol) | 261.25 |

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 6.5536 (4) |

| b (Å) | 8.0600 (5) |

| c (Å) | 11.3369 (6) |

| α (°) | 100.068 (5) |

| β (°) | 106.344 (4) |

| γ (°) | 105.712 (5) |

| Volume (ų) | 532.35 (5) |

| Z | 2 |

| Temperature (K) | 180 |

Significance of 8-Hydroxyquinoline and its Cationic Derivatives in Contemporary Materials Science

The parent molecule, 8-hydroxyquinoline (8-HQ), and its derivatives are highly versatile compounds in materials science. researchgate.netrroij.com The significance of 8-HQ stems from its structure: a pyridine (B92270) ring fused to a phenol (B47542) ring. nih.gov This arrangement provides a bidentate chelating site, with the hydroxyl group and the nearby nitrogen atom capable of binding strongly to a wide variety of metal ions. nih.govrroij.com This chelating ability is fundamental to many of its applications.

When 8-HQ is protonated to form the 8-hydroxyquinolinium cation, its properties and potential applications are modified. Cationic derivatives of 8-HQ are integral to several areas of advanced materials research:

Organic Light-Emitting Diodes (OLEDs): Metal complexes of 8-hydroxyquinoline, such as the aluminum complex Alq₃, are benchmark materials in OLED technology, where they function as electron carriers and emissive layers. researchgate.netrroij.com While the neutral ligand is typically used in these complexes, the study of its cationic forms contributes to a deeper understanding of the electronic and photophysical properties that govern luminescence. rsc.org The protonation state can influence the molecule's excited-state dynamics. rsc.org

Fluorescent Chemosensors: The fluorescence of 8-HQ is often weak, but it can be greatly enhanced upon chelation with metal ions. scispace.com This "turn-on" fluorescence makes its derivatives excellent candidates for highly sensitive and selective fluorescent sensors for detecting environmentally and biologically important metal ions like Al³⁺ and Zn²⁺. rroij.comscispace.com The study of cationic species like the 8-hydroxyquinolinium ion is relevant to understanding the sensing mechanisms, particularly in acidic conditions where the sensor might exist in its protonated form. solubilityofthings.com

Corrosion Inhibition: Derivatives of 8-hydroxyquinoline have been investigated as effective corrosion inhibitors for metals, such as mild steel in acidic environments. najah.edu These molecules can adsorb onto the metal surface through the coordination of lone pair electrons from their nitrogen and oxygen atoms with the metal's empty orbitals. najah.edu This forms a protective layer that restricts the access of corrosive agents. The cationic nature of 8-hydroxyquinolinium could enhance its interaction with negatively charged metal surfaces, making it a subject of interest in the design of new and more efficient corrosion inhibitors.

The formation of the 8-hydroxyquinolinium cation is a key step in understanding the behavior of 8-HQ in acidic media and in the synthesis of novel functional materials. The stability and structural features of its salts, such as this compound, provide fundamental data for chemists and materials scientists working to harness the unique properties of the quinoline scaffold. nih.govresearchgate.net

Table of Mentioned Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₉H₉NO₅S |

| 8-Hydroxyquinoline | C₉H₇NO |

| Sulfuric acid | H₂SO₄ |

| 8-hydroxyquinolinium cation | [C₉H₈NO]⁺ |

| hydrogen sulfate anion | HSO₄⁻ |

| Aluminum(III) ion | Al³⁺ |

特性

IUPAC Name |

hydrogen sulfate;quinolin-1-ium-8-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO.H2O4S/c11-8-5-1-3-7-4-2-6-10-9(7)8;1-5(2,3)4/h1-6,11H;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRUMAIRJPMUAPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)[NH+]=CC=C2.OS(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1130-05-8 | |

| Details | Compound: 8-Quinolinol, sulfate (1:1) | |

| Record name | 8-Quinolinol, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1130-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

243.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134-31-6 | |

| Record name | Hydroxyquinoline sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Advanced Structural Elucidation and Solid State Characterization

Single Crystal X-ray Diffraction (SXRD) Analysis

Single Crystal X-ray Diffraction (SXRD) stands as the principal technique for the unambiguous determination of the three-dimensional molecular and crystal structure of 8-hydroxyquinolinium hydrogen sulfate (B86663) monohydrate.

Analysis of the diffraction data reveals that 8-hydroxyquinolinium hydrogen sulfate monohydrate crystallizes in the triclinic system. The space group was determined to be P-1. This assignment indicates a centrosymmetric crystal structure.

The unit cell parameters for the compound have been precisely refined from single-crystal X-ray diffraction data collected at a temperature of 180 K. The refinement was carried out using the SHELXL97 program, and the results, including key refinement statistics, are indicative of a high-quality structural solution. The Goodness-of-fit (S) on F² was 1.05, with a final R-factor of R[F² > 2σ(F²)] = 0.030 for 2171 observed reflections.

Table 1: Crystallographic Data and Unit Cell Parameters for this compound Monohydrate

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₈NO⁺ · HSO₄⁻ · H₂O |

| Formula Weight (Mᵣ) | 261.25 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.5536 (4) |

| b (Å) | 8.0600 (5) |

| c (Å) | 11.3369 (6) |

| α (°) | 100.068 (5) |

| β (°) | 106.344 (4) |

| γ (°) | 105.712 (5) |

| Volume (V) (ų) | 532.35 (5) |

| Z (Formula units/cell) | 2 |

| Temperature (K) | 180 |

| Final R-factor (R₁) | 0.030 |

| Weighted R-factor (wR₂) | 0.079 |

Data sourced from Damous et al. (2013).

The asymmetric unit of the crystal structure contains one 8-hydroxyquinolinium cation, one hydrogen sulfate anion, and one molecule of water. The 8-hydroxyquinolinium cation is essentially planar. In the crystal lattice, these cations and the hydrogen sulfate anions form distinct layers that alternate along the c-axis. These layers are interconnected by a network of hydrogen bonds, creating a stable three-dimensional structure. The conformation is stabilized by intermolecular N—H···O and O—H···O hydrogen bonds that link the cations, anions, and water molecules.

The formation of the 8-hydroxyquinolinium cation occurs via the transfer of a proton from sulfuric acid to the 8-hydroxyquinoline (B1678124) molecule during crystallization. Structural analysis through SXRD confirms that the protonation site is the nitrogen atom (N1) of the quinoline (B57606) ring system. This is evidenced by the localization of a hydrogen atom on N1 from Fourier difference maps and the resulting N—H bond, which subsequently participates in hydrogen bonding with the hydrogen sulfate anion. Computational studies on 8-hydroxyquinoline also support that protonation leads to diminished fluorescence emission.

High-Resolution X-ray Diffraction (HRXRD) for Crystalline Perfection Assessment

While specific studies employing High-Resolution X-ray Diffraction (HRXRD) for this compound were not identified in the surveyed literature, the quality of the single-crystal XRD data provides a strong indication of high crystalline perfection. The low final R-factor (0.030) and a Goodness-of-Fit value of 1.05 from the structural refinement are metrics that reflect a well-ordered, high-quality crystal lattice with minimal defects.

Spectroscopic Characterization Techniques

Detailed spectroscopic analyses (such as FTIR, Raman, NMR, or UV-Vis) specifically for this compound were not available in the reviewed scientific literature. Characterization of the compound has been primarily established through single-crystal X-ray diffraction.

Fourier Transform Infrared (FTIR) and Raman Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, serves as a powerful tool for the structural analysis of this compound. It provides a detailed fingerprint of the functional groups present, the nature of the chemical bonds, and the extensive hydrogen-bonding network within the crystal lattice.

Identification of Functional Groups and Vibrational Modes

The vibrational spectrum of this compound is a composite of the modes from the 8-hydroxyquinolinium cation and the hydrogen sulfate (HSO₄⁻) anion. The protonation of the quinoline nitrogen and the specific counter-ion introduce distinct spectral features compared to neutral 8-hydroxyquinoline (8-HQ).

In the 8-hydroxyquinolinium cation, the protonation of the nitrogen atom leads to the appearance of a new N⁺-H stretching vibration. Concurrently, the vibrational modes of the quinoline ring are altered. The C=N stretching vibration, typically observed around 1581 cm⁻¹ in neutral 8-HQ, experiences a shift, reflecting the change in the electronic environment upon forming the N⁺-H bond. scirp.org The C-O stretching vibration associated with the phenolic group, often seen near 1231 cm⁻¹ in 8-HQ, is also sensitive to the electronic and hydrogen-bonding environment. researchgate.net

The hydrogen sulfate anion contributes its own characteristic vibrations. These include the symmetric and asymmetric stretching modes of the S=O and S-OH groups. For instance, in pyridinium (B92312) hydrogen sulfate, bands related to the HSO₄⁻ anion are prominently observed, which can be used as a reference for assignment in the title compound's spectrum. researchgate.net

A representative table of expected vibrational modes for this compound is provided below, based on data from studies of 8-HQ, its derivatives, and related hydrogen sulfate salts. researchgate.netresearchgate.netresearchgate.netresearchgate.net

| Frequency Range (cm⁻¹) | Assignment | Functional Group/Ion |

|---|---|---|

| 3200 - 2800 | ν(N⁺-H) / ν(O-H) | 8-hydroxyquinolinium / H₂O / HSO₄⁻ |

| 1650 - 1550 | ν(C=C), ν(C=N⁺) | Quinoline Ring |

| 1280 - 1200 | ν(C-O) | Phenolic Group |

| ~1170 | νₐₛ(SO₃) | Hydrogen Sulfate (HSO₄⁻) |

| ~1050 | νₛ(SO₃) | Hydrogen Sulfate (HSO₄⁻) |

| ~880 | ν(S-OH) | Hydrogen Sulfate (HSO₄⁻) |

Probing Intermolecular Hydrogen Bonding Signatures

FTIR and Raman spectroscopy are particularly sensitive to hydrogen bonds. The formation of these bonds typically causes a broadening and a shift to lower frequency (red shift) of the stretching vibrations of the donor group (e.g., O-H or N-H). youtube.com In the solid-state structure of this compound monohydrate, an extensive network of hydrogen bonds holds the components together. nih.gov

The key hydrogen bonding interactions identified from crystallographic studies are:

N⁺-H···O Bonds: The protonated quinoline nitrogen acts as a hydrogen bond donor to an oxygen atom of the hydrogen sulfate anion.

O-H···O Bonds: The phenolic hydroxyl group of the cation, the hydrogen atom of the bisulfate anion, and the water molecules of hydration all participate in a complex web of O-H···O interactions, linking cations, anions, and water molecules. nih.gov

These interactions are manifested in the FTIR spectrum as broad absorption bands in the high-frequency region (typically 3500-2500 cm⁻¹). The specific positions and shapes of these bands provide information on the strength and geometry of the hydrogen bonds. For example, a study on related 8-hydroxyquinolinium salts revealed distinct N-H···O and O-H···O bond distances and angles, which correlate with specific vibrational signatures. diva-portal.org The analysis of these bands can differentiate between the various types of hydrogen bonds present in the crystal lattice. youtube.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides atom-specific information about the chemical environment, connectivity, and dynamics of the this compound salt in both solution and the solid state.

Multinuclear NMR for Solution-State Equilibria

In solution, ¹H and ¹³C NMR spectroscopy can confirm the structure of the 8-hydroxyquinolinium cation and study the equilibria associated with its formation. When 8-hydroxyquinoline is dissolved in an acidic medium, the nitrogen atom of the pyridine (B92270) ring becomes protonated. This protonation significantly alters the electronic distribution within the aromatic system, leading to characteristic changes in the NMR spectra.

¹H NMR: The protonation of the nitrogen atom causes a general downfield shift (increase in ppm) for all protons of the quinoline ring, particularly for those closest to the N⁺-H group (e.g., H2 and H7). This is due to the increased deshielding effect of the positively charged nitrogen. nih.gov The N⁺-H proton itself may be observable, though its signal can be broad and its position dependent on the solvent and concentration.

¹³C NMR: Similarly, the carbon atoms in the quinoline ring experience a downfield shift upon protonation. The carbons adjacent to the nitrogen (C2 and C8a) are most affected. libretexts.org By comparing the spectra of 8-HQ in neutral and acidic solvents, the formation of the 8-hydroxyquinolinium cation is readily confirmed.

The following table summarizes typical chemical shifts for neutral 8-hydroxyquinoline and the expected shifts for the 8-hydroxyquinolinium cation.

| Nucleus | Atom Position | Approx. Shift in 8-HQ (ppm in CDCl₃) chemicalbook.comchemicalbook.com | Expected Shift in 8-Hydroxyquinolinium Cation |

|---|---|---|---|

| ¹H | H2 | 8.76 | Downfield Shift (>8.8 ppm) |

| H3 | 7.44 | Downfield Shift | |

| H4 | 8.10 | Downfield Shift | |

| H5 | 7.38 | Downfield Shift | |

| H6 | 7.18 | Downfield Shift | |

| H7 | 7.29 | Downfield Shift | |

| OH | Variable | Variable | |

| ¹³C | C2 | 148.1 | Downfield Shift |

| C3 | 121.6 | Downfield Shift | |

| C4 | 136.2 | Downfield Shift | |

| C4a | 127.6 | Downfield Shift | |

| C5 | 117.8 | Downfield Shift | |

| C6 | 129.3 | Downfield Shift | |

| C7 | 110.9 | Downfield Shift | |

| C8 | 152.0 | Downfield Shift | |

| C8a | 138.4 | Downfield Shift |

Solid-State NMR Investigations

While specific solid-state NMR (SSNMR) data for this compound are not widely reported, the technique is exceptionally well-suited for its characterization. SSNMR can probe the local atomic environment in a crystalline solid, providing information that is complementary to diffraction methods.

Using techniques like ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS), it is possible to obtain high-resolution spectra of the carbon skeleton. The resulting chemical shifts would be sensitive to the specific crystalline packing and hydrogen-bonding environment, allowing for the identification of different polymorphic forms or hydration states. nih.gov

Furthermore, ¹H SSNMR would be invaluable for probing the hydrogen bonding network directly. It could distinguish between the different types of protons in the structure: the phenolic -OH, the protonated N⁺-H, the hydrogen sulfate O-H, and those in the water of hydration. Advanced two-dimensional SSNMR experiments, such as ¹H-¹³C Heteronuclear Correlation (HETCOR), can reveal spatial proximities between specific protons and carbons, providing direct evidence for the proposed hydrogen bond connectivities within the crystal lattice. nih.gov

Ultraviolet-Visible (UV-Vis) Electronic Absorption Spectroscopy

UV-Vis spectroscopy investigates the electronic transitions within the 8-hydroxyquinolinium cation. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones, primarily through π → π* and n → π* transitions within the conjugated aromatic system.

The spectrum of 8-hydroxyquinoline is highly dependent on the pH of the solution. researchgate.net In its neutral form, 8-HQ typically exhibits absorption bands around 240 nm and 310 nm. researchgate.net Upon protonation in an acidic medium to form the 8-hydroxyquinolinium cation, the electronic structure is perturbed, leading to shifts in the absorption maxima (λmax). The protonation of the nitrogen atom alters the energy levels of the molecular orbitals, often resulting in a bathochromic (red) shift of the long-wavelength absorption band. researchgate.net Studies have shown that the absorption spectrum of the fully protonated species (cation) differs distinctly from both the neutral molecule and the deprotonated anion. researchgate.net

This behavior allows for the spectrophotometric determination of the acid-base equilibria of 8-hydroxyquinoline.

| Species | pH Condition | Approximate λmax (nm) | Transition Type |

|---|---|---|---|

| 8-Hydroxyquinolinium Cation (H₂L⁺) | Strongly Acidic (e.g., pH < 2) | ~250, ~315, ~360 | π → π |

| Neutral 8-Hydroxyquinoline (HL) | Neutral (e.g., pH ~ 7) | ~240, ~310 | π → π / n → π |

| 8-Hydroxyquinolinate Anion (L⁻) | Basic (e.g., pH > 10) | ~255, ~335 | π → π |

Note: λmax values are approximate and can vary with solvent and specific experimental conditions. Data compiled from various sources. researchgate.netresearchgate.netnih.gov

Electronic Transitions and Chromophore Analysis

The electronic absorption and emission properties of this compound are governed by the 8-hydroxyquinolinium cation, which acts as the primary chromophore. The electronic structure involves molecular orbitals that are delocalized across the bicyclic aromatic system. Theoretical and spectroscopic studies have demonstrated that the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are spatially separated within the ion. diva-portal.org The HOMO is predominantly located on the electron-rich phenolic ring, while the LUMO is centered on the electron-deficient pyridinium ring. diva-portal.org

This spatial distribution defines the nature of the primary electronic transition, which is characterized as an intramolecular charge transfer (ICT) from the phenolic part to the pyridinium part of the molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, dictates the wavelength of light absorbed and emitted. Factors that alter the electron density of these rings, such as substitution, can tune the optical properties. For instance, adding an electron-donating group to the phenolic ring would raise the HOMO energy level, resulting in a smaller bandgap and a red-shift (lower energy) in emission. diva-portal.org Conversely, substitution on the pyridinium ring that increases its electron-accepting nature would lower the LUMO energy, also leading to a smaller energy gap. The organization of the ions in a solid-state lattice, influenced by hydrogen bonding and π-stacking interactions with the hydrogen sulfate counter-ion, creates a rigid network that can efficiently block non-radiative decay pathways, enhancing fluorescence. diva-portal.org

| Parameter | Description | Ring System |

| HOMO | Highest Occupied Molecular Orbital | Phenolic Ring |

| LUMO | Lowest Unoccupied Molecular Orbital | Pyridinium Ring |

| Primary Transition | Intramolecular Charge Transfer (ICT) | From Phenolic to Pyridinium Ring |

Mass Spectrometry (MS, HRMS, GC-MS) for Molecular Integrity and Purity

Mass spectrometry techniques are indispensable for confirming the molecular identity and assessing the purity of this compound. High-Resolution Mass Spectrometry (HRMS) provides a precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of its elemental formula with high confidence. The calculated exact mass of the 8-hydroxyquinolinium cation ([C₉H₈NO]⁺) is a key value for this analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for analyzing the volatile organic component of the salt, the 8-hydroxyquinoline, after appropriate derivatization or thermal dissociation. In a typical GC-MS analysis using electron ionization (EI), the parent molecule undergoes fragmentation in a reproducible manner. chemrxiv.org This fragmentation pattern serves as a chemical "fingerprint," which can be compared against spectral libraries for unambiguous identification. peakscientific.com

The combination of these techniques confirms molecular integrity. HRMS validates the elemental composition, while GC-MS confirms the structure of the organic cation and identifies any volatile impurities.

| Technique | Purpose | Information Obtained | Target Species |

| HRMS | Molecular Formula Confirmation | Precise mass-to-charge ratio (m/z) | 8-Hydroxyquinolinium cation |

| GC-MS | Structural Identification & Purity | Fragmentation pattern, retention time | 8-Hydroxyquinoline |

Thermal Characterization Techniques

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used in tandem to evaluate the thermal stability and decomposition profile of this compound. TGA measures changes in the mass of a sample as a function of temperature, while DTA detects the temperature difference between the sample and an inert reference, revealing thermal events like phase transitions and decompositions. uni-siegen.deeag.com

A typical TGA thermogram for this compound would show a multi-step decomposition process. The initial weight loss may correspond to the evolution of sulfur oxides from the hydrogen sulfate anion, followed by the subsequent decomposition of the organic 8-hydroxyquinolinium cation at higher temperatures. researchgate.net The DTA curve complements this data by indicating whether these decomposition steps are endothermic (heat absorbing) or exothermic (heat releasing). uni-siegen.de The onset temperature of decomposition from the TGA curve is a critical indicator of the material's thermal stability. researchgate.net

Table of Hypothetical TGA/DTA Data

| Temperature Range (°C) | Mass Loss (%) | DTA Peak | Associated Event |

|---|---|---|---|

| 200 - 350 | ~33% | Endothermic/Exothermic | Decomposition and loss of H₂SO₄ |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.gov This method is used to determine the thermal transitions of this compound, such as melting, crystallization, and decomposition. nih.govresearchgate.net

A DSC thermogram for the compound would display distinct peaks corresponding to these thermal events. An endothermic peak, representing heat absorption, would signify the melting point (Tₘ) of the crystalline solid. At higher temperatures, one or more exothermic peaks may appear, indicating the energy released during the decomposition of the compound. The enthalpy (ΔH) of these transitions, calculated from the area under the peaks, provides quantitative information about the energy involved in each process. nih.gov These thermal "fingerprints" are crucial for understanding the material's stability and processing parameters. researchgate.net

Table of Hypothetical DSC Data

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) |

|---|---|---|---|

| Melting | ~175 | ~178 | Endothermic |

Mechanical Properties Assessment

Vickers Microhardness Testing

Vickers microhardness testing is a method used to determine the hardness of a material by measuring its resistance to plastic deformation from indentation. powdermetallurgy.com The test involves pressing a diamond indenter, shaped like a square-based pyramid, into the surface of a polished sample of this compound with a specific, light load (typically in the microhardness range from 1 gf to 1000 gf). gnehm-testing.comzwickroell.com

After a set dwell time (e.g., 10-15 seconds), the indenter is removed, leaving a square-shaped impression on the material's surface. powdermetallurgy.com The lengths of the two diagonals of this indentation are measured optically using a microscope. struers.com The Vickers Hardness number (HV) is then calculated using a formula that relates the applied load to the surface area of the indentation. zwickroell.com This value provides a quantitative measure of the material's ability to resist localized deformation, which is a key mechanical property for crystalline solids, reflecting the strength of the intermolecular forces within the crystal lattice. The small scale of the indentation makes this test ideal for analyzing small single crystals or compacted powder samples. industrialphysics.com

Table of Example Vickers Microhardness Data

| Applied Load (gf) | Diagonal 1 (d₁) (µm) | Diagonal 2 (d₂) (µm) | Vickers Hardness (HV) |

|---|---|---|---|

| 100 | 40.5 | 40.1 | ~115 |

Computational and Theoretical Investigations of Molecular and Crystal Structures

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. nih.gov It is frequently employed to analyze the properties of quinolinium-based compounds. For the 8-hydroxyquinolinium cation paired with a hydrogen sulfate (B86663) anion, DFT calculations elucidate the optimized geometry, orbital energies, charge distributions, and bonding characteristics.

The first step in a theoretical study is typically the geometry optimization of the molecule or ion pair. This process involves finding the lowest energy arrangement of the atoms, which corresponds to the most stable structure. For compounds like 8-Hydroxyquinolinium hydrogen sulfate, calculations are performed to predict bond lengths, bond angles, and dihedral angles. researchgate.net In the case of the related 8-hydroxyquinolinium-7-carboxylate monohydrate, the crystal structure is stabilized by N-H···O and O-H···O hydrogen bonds. nih.gov Similarly, in 8-hydroxyquinolin-1-ium hydrogen sulfate monohydrate, the quinoline (B57606) N—H groups form hydrogen bonds with the bisulfate anions, and the anions and water molecules are linked by O—H⋯O interactions, creating a three-dimensional network. nih.gov

Electronic structure analysis follows geometry optimization, providing a detailed picture of how electrons are distributed within the molecule. This analysis is crucial for understanding the compound's reactivity and physical properties.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A functional is a mathematical approximation that describes the exchange-correlation energy, while a basis set is a set of mathematical functions used to build the molecular orbitals.

Functionals : The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most widely used and is known for providing a good balance between accuracy and computational cost for organic molecules. reddit.com Other functionals, such as M06-2X, are also utilized, particularly for studies involving non-covalent interactions.

Basis Sets : The Pople-style basis sets, such as the 6-31G family, are commonly employed. arxiv.org The notation indicates the number of functions used to describe the core and valence atomic orbitals. For instance, 6-31G is a double-zeta basis set. arxiv.org To improve accuracy, polarization functions (e.g., (d) or *) and diffuse functions (e.g., + or ++) are often added. gaussian.comresearchgate.net A basis set like 6-311++G(d,p) is a triple-zeta set that includes diffuse functions on all atoms and polarization functions on both heavy atoms and hydrogens, offering a better description of electron density in systems with anions and hydrogen bonds. researchgate.netjconsortium.com

Theoretical studies on related 8-hydroxyquinoline (B1678124) systems have successfully used combinations like B3LYP/6-311++G(d,p) and M062X/6-311G*. jconsortium.comresearchgate.net For pyridinium (B92312) hydrogen sulfate, calculations have been performed using B3LYP with 6-311+G(d,p) and 6-311++G(2d,2p) basis sets. researchgate.net

| Component | Examples | Description |

|---|---|---|

| Functionals | B3LYP, M06-2X, HF | Approximates the exchange-correlation energy of the electrons. B3LYP is a popular hybrid functional. reddit.com |

| Basis Sets | 6-31G, 6-31G(d,p), 6-311++G(d,p) | A set of mathematical functions representing atomic orbitals. Larger basis sets with polarization and diffuse functions (e.g., 6-311++G(d,p)) generally provide more accurate results. researchgate.net |

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org These orbitals are critical for determining molecular reactivity. libretexts.orgresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net

In a study of 8-hydroxyquinolinium salicylate, HOMO-LUMO analysis was performed using the B3LYP/6-311++G(d,p) method, revealing charge transfer interactions within the molecule. jconsortium.com For the related pyridinium hydrogen sulfate, the calculated HOMO and LUMO energy values were -7.1375 eV and -2.8801 eV, respectively, resulting in a significant energy gap. researchgate.net The hydrogenated form of 8-HQ (the 8-hydroxyquinolinium cation) has a high HOMO energy, indicating it can readily donate electrons. researchgate.net

| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| Pyridinium hydrogen sulfate | B3LYP/6-311+G(d,p) | -7.1375 | -2.8801 | 4.2574 | researchgate.net |

| 8-Hydroxyquinolinium Cation | DFT | High | High | - | researchgate.net |

Mulliken population analysis is a method for calculating the partial atomic charges on the atoms in a molecule. uni-muenchen.de This analysis provides insight into the distribution of electrons across the molecular framework and helps identify electrophilic and nucleophilic sites. researchgate.net The charge distribution is derived from the way electron density is partitioned among the atoms based on the basis functions used in the calculation. uni-muenchen.de

In the 8-hydroxyquinolinium cation, the nitrogen atom is expected to be an electronegative center, while the hydrogen atoms, particularly the one attached to the nitrogen, are electropositive. researchgate.net This distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding, where positively charged hydrogen atoms interact with negatively charged atoms like oxygen. researchgate.netnih.gov

Natural Bond Orbital (NBO) analysis provides a detailed description of bonding and orbital interactions within a molecule. researchgate.net It transforms the calculated wave function into localized orbitals that correspond to the familiar chemical concepts of core electrons, lone pairs, and bonds. A key aspect of NBO analysis is its ability to quantify the stabilization energy (E(2)) associated with donor-acceptor interactions, which are crucial for understanding hyperconjugation and intermolecular forces like hydrogen bonds. nih.gov

For instance, in a study of 8-hydroxyquinolinium-7-carboxylate monohydrate, DFT and NBO analyses were used to calculate the energies of the N-H···O and O-H···O hydrogen bonds, which were found to be in the range of mildly weak interactions (3.33–7.75 kcal/mol). nih.gov This type of analysis can precisely describe the electron transfer that occurs between the lone pair (donor) of a hydrogen bond acceptor (like an oxygen atom) and the antibonding orbital (acceptor) of the N-H or O-H bond. researchgate.net

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analysis tools that provide a visual and quantitative description of electron localization in a molecule. jussieu.frlabinsights.nl They map regions of space where there is a high probability of finding a localized electron pair, thus clearly identifying atomic shells, covalent bonds, and lone pairs. labinsights.nljussieu.fr

Electron Localization Function (ELF) : ELF is a function of spatial coordinates that takes values between 0 and 1. jussieu.fr High ELF values correspond to regions where electrons are highly localized, such as in covalent bonds or as lone pairs. It is an effective tool for analyzing bonding patterns and can be used to study the process of chemical reactions by observing changes in bond regions. labinsights.nl

Localized Orbital Locator (LOL) : LOL is closely related to ELF and also describes electron localization, but it is based on the kinetic energy density. researchgate.net LOL analysis can provide an insightful picture of π-bonding and has been shown to be effective in distinguishing between systems with enhanced or weak electron delocalization. rsc.org

For this compound, ELF and LOL analyses would reveal the covalent character of the C-C, C-N, C-H, and O-H bonds, the location of lone pairs on the oxygen and nitrogen atoms, and the nature of the hydrogen bonding interactions between the cation and the hydrogen sulfate anion.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. This technique is particularly valuable for understanding the dynamic behavior of ionic compounds like this compound in condensed phases.

Research into quinolinium-based ionic liquids reveals that the structure of the cation significantly influences the substance's physical properties and interactions. nih.gov MD simulations, often based on force fields like OPLS (Optimized Potentials for Liquid Simulations) refined with ab initio molecular orbital calculations, are employed to model these complex systems. acs.org These simulations can predict bulk properties such as density with high accuracy, often within 2% of experimental values. acs.org

For the 8-hydroxyquinolinium cation, MD simulations can elucidate how it interacts with the hydrogen sulfate anion and any surrounding solvent molecules. Key aspects of dynamic behavior that can be investigated include:

Ion Pairing and Aggregation: Simulations can model the formation of ion pairs and larger clusters, revealing the stability and structure of these aggregates. arxiv.org In the solid state, the 8-hydroxyquinolinium cation is known to form extended hydrogen-bonded networks with anions. qub.ac.ukdiva-portal.org MD simulations can explore how these interactions persist or change in a liquid or solution state.

Hydrogen Bonding Dynamics: The hydrogen sulfate anion can participate in various hydrogen bonding motifs with water, including classical, bifurcated, and trifurcated bonds. researchgate.net MD simulations can track the formation and breaking of these hydrogen bonds between the anion and the hydroxyl and pyridinium groups of the cation, providing insight into the stability and structure of the resulting network. researchgate.netresearchgate.net

Transport Properties: Properties like self-diffusion coefficients of the cation and anion can be calculated from MD trajectories. acs.org These coefficients are crucial for understanding the mobility of the ions within a medium. Studies on similar ionic liquids show that while calculated diffusion coefficients may be an order of magnitude smaller than experimental values, the qualitative trends, such as the effect of cation structure, are often well-reproduced. acs.org

Solvation and Hydration: When in an aqueous environment, MD simulations can detail the hydration shell around the 8-hydroxyquinolinium cation and the hydrogen sulfate anion. The addition of cosolvents can alter this hydration, disrupting the hydrogen bond structure of water and potentially increasing the solubility of the ionic species. nih.gov This is analyzed by observing changes in parameters like the radius of gyration (Rg) and the solvent-accessible surface area (SASA). nih.gov

The insights from MD simulations are critical for understanding how the compound behaves in bulk, which is essential for designing materials with specific properties. arxiv.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to investigate the electronic excited states of molecules. uci.edursc.org It is a primary tool for predicting and interpreting optical properties, such as UV-Vis absorption and fluorescence spectra.

For the 8-hydroxyquinolinium cation, TD-DFT calculations are crucial for understanding its photophysical behavior. qub.ac.ukdiva-portal.org The parent molecule, 8-hydroxyquinoline, is known to be weakly fluorescent due to an excited-state intramolecular proton transfer (ESIPT) that provides a rapid, non-radiative decay pathway. nih.govscispace.com However, forming the 8-hydroxyquinolinium cation within a rigid ionic network with a counter-ion like hydrogen sulfate can block this quenching mechanism, leading to enhanced fluorescence. researchgate.net

Key findings from TD-DFT studies on the 8-hydroxyquinolinium system include:

Excitation Energies and Absorption Spectra: TD-DFT can calculate the vertical excitation energies, which correspond to the peaks in an absorption spectrum. acs.org These calculations help assign experimental spectral features to specific electronic transitions (e.g., n→π* or π→π*).

Emission Properties: By optimizing the geometry of the first singlet excited state (S1), TD-DFT can predict emission energies (fluorescence). The difference between the absorption and emission energies provides the Stokes shift. researchgate.net For 8-hydroxyquinolinium-based materials, TD-DFT calculations have successfully predicted emission wavelengths. researchgate.net

Nature of Electronic Transitions: Analysis of the molecular orbitals involved in an electronic transition reveals its character. For 8-hydroxyquinolines, the Highest Occupied Molecular Orbital (HOMO) is typically localized on the phenol (B47542) ring, while the Lowest Unoccupied Molecular Orbital (LUMO) is on the pyridinium ring. qub.ac.ukdiva-portal.org This charge-transfer character is fundamental to its optical properties.

Influence of Environment: TD-DFT calculations can incorporate solvent effects using models like the Polarizable Continuum Model (PCM), providing more accurate predictions of spectra in solution. researchgate.net

The table below summarizes typical properties obtained from TD-DFT calculations for a molecule like the 8-hydroxyquinolinium cation.

| Property | Description | Typical Application |

| Excitation Energy (eV) | The energy required to promote an electron from the ground state to an excited state. | Predicts the position (λ_max) of absorption bands in a UV-Vis spectrum. |

| Oscillator Strength (f) | A dimensionless quantity that expresses the probability of a particular electronic transition. | Predicts the intensity of absorption bands. A higher value means a more intense peak. |

| Molecular Orbitals | Describes the orbitals involved in the transition (e.g., HOMO→LUMO). | Determines the nature of the transition (e.g., π→π, n→π, charge transfer). |

| Excited State Dipole Moment | The dipole moment of the molecule in its excited state. | Indicates the change in charge distribution upon excitation, which influences solvent interactions. researchgate.net |

TD-DFT calculations have been instrumental in demonstrating how organizing 8-hydroxyquinolinium cations into a rigid solid network with suitable counter-anions can block non-radiative decay and enhance luminescence, making these materials promising for applications in light-emitting devices. researchgate.net

Quantum Chemical Parameter Derivations and Interpretations

Quantum chemical calculations, primarily using Density Functional Theory (DFT), provide a wealth of parameters that describe the electronic structure, reactivity, and stability of a molecule. researchgate.net For this compound, these parameters offer a detailed understanding of the cation's intrinsic properties. The molecular structure is typically optimized using a functional like B3LYP with a basis set such as 6-31+G(d,p) to find the lowest energy geometry. qub.ac.ukdiva-portal.org

Frontier Molecular Orbitals (FMOs): The HOMO and LUMO are central to understanding electronic behavior.

HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. For the 8-hydroxyquinolinium cation, the HOMO is primarily located on the electron-rich phenolic ring. qub.ac.ukdiva-portal.org

LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. The LUMO is mainly found on the electron-deficient pyridinium ring. qub.ac.ukdiva-portal.org

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more reactive.

| Parameter | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -E_HOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -E_LUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. A larger value indicates higher stability. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | Represents the "escaping tendency" of electrons from the system. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the propensity of a species to accept electrons. |

Electrostatic Potential (ESP) Mapping: An ESP map illustrates the charge distribution across the molecule. For the 8-hydroxyquinolinium cation, these maps visually confirm the localization of positive charge around the protonated nitrogen atom in the pyridinium ring and the relative electron density on the phenolic portion, guiding the understanding of intermolecular interactions like hydrogen bonding with the sulfate anion. diva-portal.org

These computational parameters are invaluable for rationalizing observed chemical behavior and for designing new derivatives with tailored electronic and optical properties. qub.ac.ukdiva-portal.org For instance, understanding how substitutions on the quinoline ring affect the HOMO and LUMO energy levels allows for the tuning of the emission color in related light-emitting materials. qub.ac.ukdiva-portal.org

Intermolecular Interactions and Supramolecular Assembly in Crystalline Systems

Detailed Analysis of Hydrogen Bonding Networks

The crystal structure of 8-hydroxyquinolinium hydrogen sulfate (B86663) monohydrate is dominated by a network of strong N–H⋯O and O–H⋯O hydrogen bonds. nih.govresearchgate.net The protonated nitrogen atom of the quinolinium cation (N1–H) acts as a hydrogen bond donor, forming a direct link to an oxygen atom of the hydrogen sulfate anion. nih.gov

The hydrogen sulfate anions and the water molecules are extensively linked through multiple O–H⋯O interactions. nih.govresearchgate.net The water molecule acts as both a donor and an acceptor, while the hydrogen sulfate anion also participates in both roles. nih.gov This extensive hydrogen bonding between the anions and water molecules creates a distinct ladder-like motif running through the structure. nih.gov Specifically, each bisulfate ion donates a hydrogen bond to one water molecule and accepts a hydrogen bond from another, forming the rails of the ladder. nih.gov

These interactions create layers of cations and anions that alternate along the c-axis, which are then linked by the N–H⋯O and O–H⋯O hydrogen bonds into a two-dimensional network. nih.govresearchgate.net Further O–H⋯O contacts connect these layers, extending the structure into a three-dimensional network. nih.govresearchgate.net While strong hydrogen bonds are dominant, weaker C–H⋯O interactions are also observed in related structures, such as 8-hydroxy-5,7-dimethylquinolin-1-ium hydrogen sulfate, suggesting they may play a supplementary role in the packing of the parent compound. researchgate.netnih.gov

Interactive Table: Hydrogen Bond Geometry in 8-Hydroxyquinolinium Hydrogen Sulfate Monohydrate Below are the geometric parameters for the primary hydrogen bonds identified in the crystal structure. The table includes the donor (D), hydrogen (H), and acceptor (A) atoms, along with the corresponding distances and angle.

| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

| N1–H1···O10 | 0.86 | 1.83 | 2.6841 (17) | 171 |

| O1W–H1W···O11 | 0.84 | 1.85 | 2.6833 (17) | 171 |

| O9–H9···O13 | 0.84 | 1.81 | 2.6470 (16) | 174 |

| O12–H12···O1W | 0.84 | 1.72 | 2.5529 (17) | 172 |

| Data sourced from Damous et al. (2013). nih.gov |

A detailed understanding of the nature of hydrogen bonds can be achieved through the analysis of the electron density distribution, using theoretical frameworks like the Atoms in Molecules (AIM) theory. nih.govnih.gov This method characterizes the bond critical points (BCPs) between interacting atoms. For hydrogen bonds, the key topological parameters are the electron density (ρ) and its Laplacian (∇²ρ) at the BCP. nih.govnih.gov

While a specific charge density study for this compound is not available, analysis of a cocrystal containing the 8-hydroxyquinolinium cation provides valuable insights. nih.gov In a study of 8-hydroxyquinoline (B1678124) cocrystallized with salicylic (B10762653) acid, the topological values for the hydrogen bonds were determined. nih.gov The agreement between experimental data from high-resolution X-ray diffraction and theoretical calculations was generally good. nih.gov

Theoretical studies on 8-hydroxyquinoline derivatives show that topological parameters can quantify the strength of these interactions. nih.gov The AIM theory allows for the calculation of the hydrogen bond energy, providing a quantitative measure of its contribution to the stability of the supramolecular structure. nih.gov Such analyses reveal that interactions like N-H···O and O-H···O are typically "closed-shell" interactions, characterized by low ρ and positive ∇²ρ values, which is typical for strong electrostatic interactions. nih.gov

Pi-Stacking (π–π) Interactions and their Role in Crystal Packing

In the crystal structure of a related compound, 8-hydroxy-5,7-dimethylquinolin-1-ium hydrogen sulfate, distinct π–π stacking interactions are observed, with centroid-to-centroid distances of 3.5473 (12) Å and 3.6926 (12) Å. researchgate.net These distances are indicative of significant attractive interactions that contribute to the formation of columnar stacks of the cations along the a-axis. researchgate.net Similarly, in 8-hydroxyquinolinium-7-carboxylate monohydrate, π-π stacking interactions are responsible for expanding hydrogen-bonded ribbons into a three-dimensional net. nih.gov

Hirshfeld Surface Analysis and Fingerprint Plots for Interaction Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.gov The Hirshfeld surface is a three-dimensional map of the space a molecule occupies in a crystal, color-coded to show the nature and proximity of intermolecular contacts.

Although a specific Hirshfeld analysis for this compound is not documented in the provided sources, its application to related structures provides a clear picture of what such an analysis would reveal. nih.govresearchgate.net

dnorm Surface: A surface mapped with the normalized contact distance (dnorm) would show deep red spots corresponding to the primary hydrogen bonds (N–H···O and O–H···O), indicating contacts that are shorter than the van der Waals radii and thus representing strong interactions. nih.gov

Fingerprint Plots: The two-dimensional fingerprint plot, which plots the distance to the nearest nucleus inside the surface (dᵢ) against the distance to the nearest nucleus outside (dₑ), provides a quantitative summary of all intermolecular contacts.

The strong O–H···O and N–H···O hydrogen bonds would appear as distinct, sharp spikes at low dᵢ and dₑ values. nih.gov

The π–π stacking interactions would be visible as a broader, wing-like region in the plot, characteristic of contacts between planar aromatic rings. nih.gov

Weaker contacts, such as C–H···O or potential C-H···π interactions, would contribute to more diffuse regions in the fingerprint plot. nih.gov

By decomposing the fingerprint plot, the percentage contribution of each type of interaction (H···O, H···H, C···H, etc.) to the total Hirshfeld surface can be calculated, offering a quantitative ranking of their importance in the crystal packing. nih.gov

This analysis allows for a comprehensive visualization of the interplay between different non-covalent forces, confirming the dominant role of hydrogen bonding while also highlighting the significant contribution of stacking and other weaker contacts. nih.govresearchgate.net

Crystal Engineering Principles for Controlled Assembly

The structure of this compound monohydrate is a clear example of crystal engineering, where the principles of molecular recognition and self-assembly are used to construct a desired supramolecular architecture. rsc.org The controlled assembly is achieved through the strategic use of complementary functional groups that guide the formation of specific and predictable intermolecular interactions.

The key principles at play are:

Hierarchical Assembly: The assembly process is hierarchical. The strongest interaction, the acid-base reaction between 8-hydroxyquinoline and sulfuric acid, first forms the ionic pair. nih.gov This is followed by the formation of robust hydrogen-bonded networks, which are the primary drivers of the supramolecular organization. nih.govrsc.org

Hydrogen Bond Synthons: The structure utilizes reliable and directional hydrogen bond synthons. The interaction between the protonated quinolinium nitrogen and the sulfate oxygen (N⁺–H···O⁻), and the self-assembly of water and sulfate ions (O–H···O), create predictable patterns like the ladder motif. nih.gov

Cooperative Interactions: The final three-dimensional structure is not the result of a single interaction type but a cooperative effect of multiple forces. rsc.org Strong and directional hydrogen bonds establish the primary framework, while weaker, less directional forces like π-π stacking and van der Waals interactions fill the space efficiently, leading to a thermodynamically stable and densely packed crystal. nih.govrsc.org

Charge-Assisted Hydrogen Bonding: The presence of formal charges on the cation and anion strengthens the hydrogen bonds (charge-assisted hydrogen bonds), making them particularly effective in directing the crystal packing.

By understanding how these different interactions—hydrogen bonds, ionic forces, and π-stacking—are expressed by the specific functional groups on the 8-hydroxyquinolinium and hydrogen sulfate ions, it is possible to rationalize the resulting complex layered structure. nih.govrsc.org

Design Strategies for Specific Supramolecular Synthons

The crystal engineering of this compound is fundamentally guided by the strategic formation of robust supramolecular synthons, which are reliable and recurring patterns of intermolecular interactions. The primary interactions governing the assembly of this compound are hydrogen bonds and π–π stacking.

In the crystalline state, the 8-hydroxyquinolinium cation and the hydrogen sulfate anion are the principal components. The protonation of the quinoline (B57606) nitrogen atom creates a strong hydrogen bond donor (N⁺-H), which preferentially interacts with the oxygen atoms of the hydrogen sulfate anion. Concurrently, the hydroxyl group of the 8-hydroxyquinolinium cation and the oxygen atoms of the hydrogen sulfate anion act as both hydrogen bond donors and acceptors.

A detailed analysis of the crystal structure of 8-hydroxy-5,7-dimethylquinolin-1-ium hydrogen sulfate, a closely related derivative, shows that the cations are linked to the anions through a network of intermolecular hydrogen bonds. Specifically, N1—H1N1···O3 and O5—H1O5···O2 interactions form a three-dimensional network. This structure is further stabilized by π–π stacking interactions between the aromatic rings of the quinolinium cations.

In a co-crystal of this compound with a neutral 8-hydroxyquinoline molecule, a similar three-dimensional network is formed via O–H···O and N–H···O hydrogen bonds, which is also reinforced by π–π stacking interactions.

These synthons are not merely incidental but are the result of the inherent chemical properties of the constituent ions. The selection of the hydrogen sulfate anion is itself a design choice, as its multiple oxygen atoms provide numerous acceptor sites for hydrogen bonding, facilitating the formation of extended networks.

The following table summarizes the key supramolecular synthons identified in the crystal structures of 8-hydroxyquinolinium salts.

Table 1: Key Supramolecular Synthons in this compound and Related Structures

| Interaction Type | Donor | Acceptor | Resulting Motif |

|---|---|---|---|

| Hydrogen Bond | 8-Hydroxyquinolinium (N⁺-H) | Hydrogen Sulfate (O) | Primary Cation-Anion Linkage |

| Hydrogen Bond | 8-Hydroxyquinolinium (O-H) | Hydrogen Sulfate (O) | 3D Network Formation |

| Hydrogen Bond | Water (O-H) | Hydrogen Sulfate (O) | Ladder-like chains (in monohydrate) |

| π–π Stacking | 8-Hydroxyquinolinium (Aromatic Rings) | 8-Hydroxyquinolinium (Aromatic Rings) | Stacked columns, stabilization of the 3D structure |

Solvent-Induced Structural Transformations and Pseudopolymorphism

The choice of solvent during crystallization can significantly influence the final crystal structure of a compound, leading to the formation of different polymorphs or pseudopolymorphs (solvates). For this compound, the inclusion of solvent molecules, particularly water, into the crystal lattice is a documented phenomenon that gives rise to pseudopolymorphism.

A prime example is the formation of 8-hydroxyquinolin-1-ium hydrogen sulfate monohydrate . The crystal structure of this compound reveals that the water molecule is not merely a space-filler but an integral component of the supramolecular assembly. The asymmetric unit of this structure consists of one 8-hydroxyquinolinium cation, one hydrogen sulfate anion, and one water molecule.

The water molecule plays a critical role in bridging the hydrogen sulfate anions. It does so by forming O—H···O hydrogen bonds, creating a distinct ladder-like motif that runs parallel to the a-axis of the crystal. In this arrangement, each bisulfate ion acts as a hydrogen bond donor to one water molecule and an acceptor from another, forming the "rails" of the ladder. The "rungs" are formed by a second water-donor/bisulfate-acceptor interaction. This specific, solvent-mediated interaction leads to the formation of identifiable ring structures, denoted as R⁴₄(12), and infinite chains, C²₂(13), within the crystal lattice.

The existence of this stable monohydrate demonstrates a clear case of solvent-induced structural arrangement. The crystallization from an aqueous solution allows water to compete for hydrogen bonding sites, ultimately becoming incorporated into the most thermodynamically stable structure under those conditions. This hydrate (B1144303) is a distinct pseudopolymorph of this compound. While studies detailing the transformation between the anhydrous form and this monohydrate are not extensively documented, the structural data of the monohydrate provides clear evidence of the solvent's determinative role in the supramolecular assembly.

The following table presents the crystallographic data for 8-hydroxyquinolin-1-ium hydrogen sulfate monohydrate.

Table 2: Crystal Data and Structure Refinement for 8-Hydroxyquinolin-1-ium Hydrogen Sulfate Monohydrate

| Parameter | Value |

|---|---|

| Empirical Formula | C₉H₈NO⁺·HSO₄⁻·H₂O |

| Formula Weight | 261.25 |

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 6.5536 (4) |

| b (Å) | 8.0600 (5) |

| c (Å) | 11.3369 (6) |

| α (°) | 100.068 (5) |

| β (°) | 106.344 (4) |

| γ (°) | 105.712 (5) |

| Volume (ų) | 532.35 (5) |

| Z | 2 |

Excited State Dynamics and Proton Transfer Phenomena

Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms

Excited-State Intramolecular Proton Transfer (ESIPT) is a fundamental photochemical process where a proton is transferred within the same molecule after it has been promoted to an electronic excited state. researchgate.netnih.gov In the ground state, the 8-hydroxyquinolinium cation exists in an 'enol' form. Upon photoexcitation, a proton rapidly transfers from the hydroxyl group (the proton donor) to the quinoline (B57606) nitrogen atom (the proton acceptor), generating an excited 'keto' tautomer. nih.gov This process is exceptionally rapid and is a key factor in the molecule's photophysical properties. rsc.org The ESIPT phenomenon in 8-HQ derivatives is known to be responsible for their characteristically large Stokes shifts, which is the difference between the absorption and emission maxima, a property that minimizes self-absorption. nih.gov

The geometric arrangement of the proton donor and acceptor groups is critical for ESIPT to occur, a condition facilitated by an intramolecular hydrogen bond. nih.govacs.org In derivatives of 8-hydroxyquinoline (B1678124), a strong intramolecular hydrogen bond exists between the hydroxyl group (-OH) and the quinoline nitrogen atom. nih.govacs.org This bond creates a pre-formed five-membered ring structure that holds the proton donor and acceptor in close proximity, enhancing the probability and efficiency of the proton transfer process upon electronic excitation. nih.govacs.org The chelation of metal ions can disrupt this hydrogen bond by removing the hydroxyl proton, thereby inhibiting the ESIPT process and causing significant changes in the molecule's fluorescence. nih.gov

| Parameter | Value | Significance |

|---|---|---|

| O-H···N Bond Distance (O-H) | 0.820 Å | Demonstrates the close proximity between the proton donor (O) and acceptor (N) atoms. acs.org |

| O-H···N Bond Distance (H···N) | 2.236 Å | |

| O-H···N Bond Angle | 116.13° | Indicates the geometry of the five-membered ring facilitating proton transfer. acs.org |

The proton transfer in the excited state of 8-HQ and its forms is an extremely fast event, occurring on timescales ranging from femtoseconds to picoseconds. rsc.orgibs.re.kr Studies on 8-HQ in acidic aqueous solutions have elucidated the kinetics of these processes. The deprotonation of the excited cationic form is a barrierless, solvent-controlled process. ibs.re.kr This ultrafast transfer is a primary reason why 8-HQ itself is often weakly fluorescent in many media; the excited state is rapidly quenched through the non-radiative decay pathway of the resulting tautomer. rsc.orgibs.re.kr

| Process | Rate Constant (k) | Timescale | Kinetic Isotope Effect (KIE) |

|---|---|---|---|

| Deprotonation of Cationic Form (kdp) | (160 fs)-1 | Femtoseconds | 2 |

| Tautomer Relaxation (kT) | (7 ps)-1 | Picoseconds | N/A |

Prototropic Equilibria in Different Media

8-hydroxyquinoline and its derivatives are versatile systems that can exist in several different forms depending on the pH and nature of the solvent medium. researchgate.net These prototropic equilibria involve four primary species: the neutral quinolinol form (OH), the zwitterionic or quinolinone tautomer (NH), the deprotonated anion (A), and the protonated cation (C). researchgate.netnih.gov In the case of 8-Hydroxyquinolinium hydrogen sulfate (B86663), the compound exists as the protonated cation (C) due to the acidic nature of the hydrogen sulfate counter-ion. nih.gov In highly acidic aqueous solutions, this cationic form is the dominant species. ibs.re.krnih.gov As the pH increases, it can deprotonate to the neutral form, and in strongly alkaline solutions, it will exist as the anion. researchgate.net The excited-state acidity and basicity are significantly different from the ground state, leading to complex equilibria upon photoexcitation. researchgate.netnih.gov

Tautomeric Forms and their Spectroscopic Signatures

The ESIPT process results in the formation of a keto-type tautomer from the initial enol form. nih.gov These two tautomers have distinct electronic and geometric structures, which gives rise to unique spectroscopic signatures. nih.gov The initial enol form absorbs a photon at a higher energy (shorter wavelength), and after the excited-state proton transfer, the resulting keto tautomer emits a photon at a significantly lower energy (longer wavelength). researchgate.net This leads to a large Stokes shift, which is a hallmark of ESIPT. The different distribution of electron density in the tautomer is reflected in its molecular orbital energies. For instance, theoretical calculations on an 8-HQ derivative show a significant change in the HOMO and LUMO energy levels between the normal form and its tautomer, explaining their different spectroscopic properties. acs.org

| Property | Enol Form (Ground State) | Keto Tautomer (from Excited State) |

|---|---|---|

| Absorption (λabs) | Shorter Wavelength (e.g., UV/Violet) | N/A |

| Emission (λem) | Longer Wavelength (e.g., Green/Orange) | Longer Wavelength (e.g., Green/Orange) |

| Stokes Shift | Large (Difference between λabs of Enol and λem of Keto) | |

| HOMO Energy (Example) | -7.29 eV | -6.95 eV |

| LUMO Energy (Example) | -0.38 eV | -0.94 eV |

Influence of Molecular Environment on Proton Transfer Dynamics

The molecular environment, particularly the solvent, plays a crucial role in mediating proton transfer dynamics. In protic solvents like water, solvent molecules can form hydrogen-bond bridges that facilitate intermolecular proton transfer. ibs.re.kr The solvent's polarity and hydrogen-bonding capability can influence which prototropic form is most stable. researchgate.net For example, an increase in solvent polarity can favor the formation of the zwitterionic tautomer. researchgate.net Even in aprotic polar solvents such as acetonitrile, intramolecular proton transfer has been observed for 8-hydroxyquinoline derivatives, indicating that the process can occur without direct solvent bridging, though the dynamics may be altered. rsc.orgresearchgate.net The specific hydrogen-bonding configuration of the solute with the surrounding solvent molecules is essential in determining the precise pathway and efficiency of the excited-state proton transfer. ibs.re.kr

Advanced Optical Properties of 8-Hydroxyquinolinium Hydrogen Sulfate: A Review of Available Data

While the 8-hydroxyquinolinium cation is a component of significant interest for materials science and photonics, a thorough review of available scientific literature reveals that specific experimental data on the advanced optical properties of This compound is limited. The compound has been successfully synthesized and its crystal structure determined, providing a foundational basis for theoretical and potential future experimental investigation. nih.gov However, comprehensive studies detailing its linear and non-linear optical characteristics, as requested, are not extensively present in published research.

This article addresses the specified optical properties, noting the absence of specific data for this compound while contextualizing the properties of the broader 8-hydroxyquinolinium family of compounds.

Advanced Optical Properties and Applications in Photonics

Photoluminescence Studies

Photoluminescence is a critical area of study for 8-hydroxyquinolinium derivatives, revealing their potential in photonic and optoelectronic applications. The transition from the parent 8-hydroxyquinoline (B1678124) molecule, which is typically a very weak fluorophore in solution, to its salt and crystalline forms can dramatically enhance light-emitting properties. This enhancement is largely attributed to the structural and electronic changes that occur upon protonation and crystal formation.

While specific photophysical data for this compound is not extensively documented in publicly available literature, research on closely related 8-hydroxyquinolinium salts provides significant insight into its potential fluorescence characteristics. The parent molecule, 8-hydroxyquinoline (8-HQ), is known to be a poor fluorophore in most media due to an ultrafast excited-state proton transfer process that provides a rapid, non-radiative decay path. semanticscholar.org However, the formation of salts and organized crystalline structures can suppress these quenching mechanisms, leading to enhanced fluorescence.

Studies on 8-hydroxyquinolinium cations paired with different counter-anions, such as bis(trifluoromethanesulfonyl)imide ([Tf₂N]⁻), have demonstrated that these materials can be highly luminescent. nih.gov For these related salts, quantum yields (Φ) as high as 40% to 50% have been achieved. nih.gov The emission color can also be tuned by chemical modification of the quinolinium ring, with reported emission wavelengths ranging from deep blue (455 nm) to blue-green. nih.gov Another related compound, the lithium salt of 8-hydroxyquinoline, exhibits a photoluminescence efficiency (Φem) of 0.036 when measured in acetonitrile, with emission centered around 500 nm. rsc.org

These findings suggest that this compound, as a crystalline salt, likely possesses favorable fluorescence properties, although its specific emission wavelength and quantum yield would be dependent on its unique solid-state packing and electronic structure. The determination of quantum yield is typically performed using a comparative method, referencing a standard with a well-known quantum efficiency, such as quinine (B1679958) sulfate (Φ ≈ 0.55 to 0.60 in 0.5 M H₂SO₄). researchgate.net

Table 1: Photophysical Properties of Related 8-Hydroxyquinoline (8-HQ) Salts This table presents data from related compounds to illustrate the typical photophysical properties of 8-hydroxyquinolinium salts, as specific data for the hydrogen sulfate salt is not available.

| Compound | Emission Max (λₑₘ) | Quantum Yield (Φ) | Medium |

|---|---|---|---|

| Methylated 8-HqH⁺[Tf₂N]⁻ | 455 nm | 40-50% | Solid State |

Crystallization-Induced Enhanced Luminescence (CIE) is a phenomenon where non-emissive or weakly emissive molecules are induced to emit intensely upon aggregation or crystallization. aps.orgchemicalbook.com This behavior is characteristic of many 8-hydroxyquinolinium salts. nih.gov The primary mechanism responsible for CIE in these compounds is the rigidification of the molecular structure within the crystal lattice.

The crystal structure of this compound monohydrate reveals an extensive three-dimensional network stabilized by strong intermolecular N—H···O and O—H···O hydrogen bonds. nih.gov This rigid hydrogen-bonded network, along with potential π–π stacking interactions between the quinoline (B57606) rings, severely restricts intramolecular rotations and vibrations. nih.govresearchgate.net These molecular motions are the primary pathways for non-radiative de-excitation of the excited state. By effectively "locking" the molecules in place, the crystal lattice suppresses these non-radiative channels, forcing the excited state to decay via the emissive pathway of fluorescence. nih.gov

Therefore, the formation of a rigid, hydrogen-bonded crystal structure is the key mechanism that hinders the proton transfer and other vibrational quenching processes that make 8-hydroxyquinoline itself non-luminescent in solution, leading to significantly enhanced light emission in the solid state. semanticscholar.orgnih.gov

Time-resolved fluorescence anisotropy is a powerful technique used to study the rotational dynamics of a fluorescent molecule and probe its local microenvironment. oup.com The measurement monitors the depolarization of fluorescence emission over time after excitation with polarized light. oup.com This provides information on the rotational correlation time (τr), which relates to the size and shape of the rotating molecule and the viscosity of its surroundings, and the initial anisotropy (r₀), which is determined by the angle between the absorption and emission transition dipoles. oup.comfgcu.edu

Specific time-resolved fluorescence anisotropy data for this compound is not available in the reviewed literature. However, such a study would be highly informative. In the solid state, the rotational motion of the 8-hydroxyquinolinium cation is expected to be highly restricted. A time-resolved anisotropy measurement would likely reveal a very slow or negligible decay in anisotropy, indicating a high degree of orientational constraint within the crystal lattice. oup.com This would provide quantitative insights into the rigidity of the local environment and the strength of the intermolecular interactions, complementing information from X-ray diffraction. nih.govoup.com

Dielectric and Piezoelectric Properties

The dielectric and piezoelectric properties of molecular crystals are fundamental to their application in electronic devices. These properties are intrinsically linked to the crystal structure, molecular polarizability, and the nature of intermolecular forces, particularly hydrogen bonding.

Dielectric Properties

The dielectric constant (κ) is a measure of a material's ability to store electrical energy in an electric field and is a critical parameter for organic electronic materials. aip.org While specific experimental dielectric data for this compound has not been reported, the typical dielectric constant for organic molecular crystals generally falls within the range of 2.5 to 5. researchgate.netaps.org

Piezoelectric Properties

Piezoelectricity is the generation of an electric charge in response to applied mechanical stress. This property is found in materials with non-centrosymmetric crystal structures. The crystal structure of this compound monohydrate, with its complex three-dimensional hydrogen-bonding network, suggests it could be a candidate for exhibiting piezoelectricity. nih.gov

Research has shown that hydrogen bonding is an inherently piezoelectric interaction, deforming in response to an electrostatic environment and vice-versa. fgcu.edu Many hydrogen-bonded organic crystals, including amino acids and other prototropic ferroelectrics, have been shown to possess significant piezoelectric properties. oup.comnih.govrsc.org For example, methionine crystals exhibit a piezoelectric coefficient (d₂₂) of 37.6 pm V⁻¹, a value attributed to its hydrogen-bonding interactions. semanticscholar.orgnih.gov The magnitude of the piezoelectric response in these materials is strongly correlated with the strength and geometry of the hydrogen bonds, which facilitate ion displacement under mechanical stress. semanticscholar.orgnih.gov Given that this compound is a salt formed in a non-centrosymmetric space group with a robust hydrogen-bonded lattice, it is plausible that it possesses piezoelectric properties, though experimental verification is required.

Coordination Chemistry of 8 Hydroxyquinolinium Derivatives

Ligand Properties of the 8-Hydroxyquinoline (B1678124) Moiety in Complexation

8-Hydroxyquinoline, also known as oxine, is a monoprotic and bidentate chelating agent. scirp.orgscirp.org Its ability to form stable complexes with a wide array of metal ions stems from the presence of two donor atoms: the nitrogen atom of the pyridine (B92270) ring and the oxygen atom from the hydroxyl group at the 8-position. scirp.orgscirp.org The proximity of these two groups allows for the formation of a stable five-membered chelate ring upon deprotonation of the hydroxyl group and coordination to a metal center. rroij.comnih.gov

The 8-HQ molecule acts as a potent metal ion chelator for numerous metal ions, including transition metals and main group elements such as Cu²⁺, Zn²⁺, Fe³⁺, Al³⁺, Ni²⁺, Co²⁺, and Mn²⁺. scirp.orgrroij.comnih.gov This chelating ability is a cornerstone of its use in various applications, from analytical chemistry for the gravimetric analysis and extraction of metal ions to the development of fluorescent sensors. researchgate.netrroij.com The coordination process often enhances the fluorescence of the ligand, a property exploited in the design of chemosensors for specific metal ions. scirp.orgrroij.com The planarity and lipophilic nature of the 8-HQ ligand also contribute to the properties of its metal complexes. researchgate.nettandfonline.com